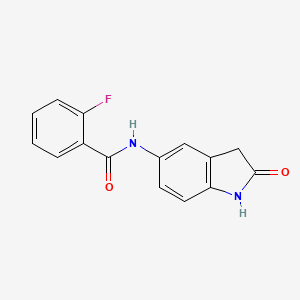
2-fluoro-N-(2-oxoindolin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(2-oxoindolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of indolinone derivatives. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound consists of a benzamide moiety attached to a 2-oxoindoline ring, with a fluorine atom substituting one of the hydrogen atoms on the benzene ring.
Méthodes De Préparation
The synthesis of 2-fluoro-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and isatin.
Condensation Reaction: The first step involves the condensation of 2-fluoroaniline with isatin in the presence of a suitable catalyst to form the intermediate 2-fluoro-N-(2-oxoindolin-5-yl)aniline.
Acylation Reaction: The intermediate is then subjected to acylation using benzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-fluoro-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for further biological studies.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of caspases, which are enzymes that play a crucial role in apoptosis (programmed cell death). By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, leading to their death .
Comparaison Avec Des Composés Similaires
2-fluoro-N-(2-oxoindolin-5-yl)benzamide can be compared with other indolinone derivatives, such as:
2-oxoindoline-3-acetic acid: This compound is a plant hormone with different biological activities compared to this compound.
2-oxoindoline-3-carboxylic acid: Another indolinone derivative with distinct chemical properties and applications.
N-(2-oxoindolin-3-ylidene)benzohydrazide: This compound has shown potential as an anticancer agent, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, particularly in the field of cancer research.
Propriétés
IUPAC Name |
2-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-12-4-2-1-3-11(12)15(20)17-10-5-6-13-9(7-10)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIZHPKOKWFSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














